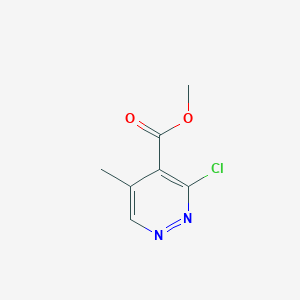

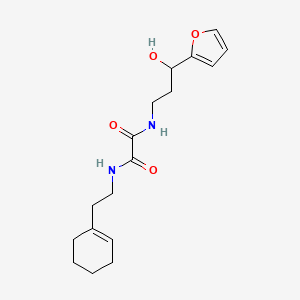

![molecular formula C17H17N5O2S B2734231 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine CAS No. 1030937-65-5](/img/structure/B2734231.png)

1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms). It also seems to contain a nitro group (-NO2) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its various rings and functional groups. The pyridine, piperidine, and pyrazole rings would likely contribute significantly to the compound’s overall structure and properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the nitro group and various rings in this compound would likely influence its properties .Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors play a crucial role in the study of hepatic Cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs, leading to potential drug–drug interactions. These inhibitors are used to determine the involvement of specific CYP isoforms in drug metabolism. The selectivity of these inhibitors is vital for deciphering the specific isoform's role, and several compounds, including those related to pyridinyl and piperidine structures, are used in this context. The precise selection of inhibitors aids in the accurate phenotyping of drug metabolism, highlighting the importance of chemical inhibitors in pharmacokinetics and pharmacodynamics studies (Khojasteh et al., 2011).

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including those with pyridinyl and piperidine moieties, are central to medicinal chemistry due to their broad range of biological activities. These compounds are key precursors in pharmaceutical industries for their synthetic versatility and bioavailability. The development of heterocyclic scaffolds involves various synthetic pathways and catalytic methods, showcasing the wide applicability of these compounds in drug synthesis and development. Such research highlights the ongoing exploration of heterocyclic compounds for medicinal purposes (Parmar, Vala, & Patel, 2023).

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution is a fundamental chemical reaction employed in the synthesis of various organic compounds, including pharmaceuticals. The reaction between piperidine and nitro-aromatic compounds, leading to the formation of products like nitro-piperidinobenzenes, illustrates the utility of such reactions in constructing complex molecules. These reactions are pivotal in the synthesis of compounds with potential therapeutic applications, demonstrating the importance of nucleophilic substitution in medicinal chemistry (Pietra & Vitali, 1972).

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors are a class of compounds with significant therapeutic potential for the treatment of type 2 diabetes mellitus. Research into the structure-activity relationships of these inhibitors, including those containing pyridinyl and piperidine groups, has led to the development of numerous antidiabetic drugs. These compounds inhibit the degradation of incretin hormones, thereby enhancing insulin secretion and offering a novel approach to diabetes management (Mendieta, Tarragó, & Giralt, 2011).

Kinase Inhibitors

Kinase inhibitors are crucial in the treatment of various cancers and other diseases. Pyrazolo[3,4-b]pyridine derivatives, which share structural features with the compound of interest, have been extensively studied for their ability to inhibit kinases by binding to the hinge region. These compounds demonstrate the versatility of heterocyclic moieties in designing inhibitors that can target a wide range of kinases, thereby contributing to the development of targeted cancer therapies (Wenglowsky, 2013).

Properties

IUPAC Name |

3-nitro-2-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXUTXCOFQIBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=C(C=CC=N4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2734148.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)

![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2734161.png)